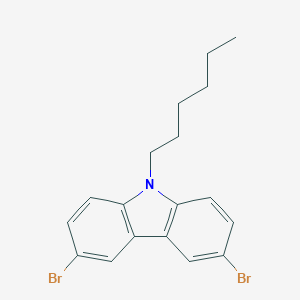

3,6-dibromo-9-hexyl-9H-carbazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dibromo-9-hexylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMJRCRJZRALHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479187 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150623-72-6 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-hexyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3,6 Dibromo 9 Hexyl 9h Carbazole

Precursor Synthesis and Halogenation Techniques

A primary and widely adopted approach to synthesizing 3,6-dibromo-9-hexyl-9H-carbazole involves a two-step process: the initial synthesis of the 3,6-dibromocarbazole (B31536) intermediate, followed by the introduction of the hexyl chain at the 9-position of the carbazole (B46965) core.

Synthesis of 3,6-Dibromocarbazole Intermediates

The synthesis of the crucial precursor, 3,6-dibromocarbazole, can be accomplished through several halogenation methods. A prevalent technique involves the direct bromination of carbazole using a suitable brominating agent. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation. mdpi.comlew.ro The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF). mdpi.com For instance, carbazole can be dissolved in DMF, cooled, and then treated with NBS to yield 3,6-dibromocarbazole. mdpi.com

Another effective method utilizes dibromodimethyl hydantoin (B18101) as the brominating agent in absolute ethanol. This approach is noted for its high purity product, operation at room temperature, and avoidance of elemental bromine, which simplifies handling and improves safety. google.com The reaction proceeds by adding dibromodimethyl hydantoin in batches to a suspension of carbazole in ethanol. google.com

The choice of brominating agent and reaction conditions can significantly influence the yield and purity of the 3,6-dibromocarbazole intermediate. The following table summarizes representative methods for the synthesis of this key precursor.

| Brominating Agent | Solvent | Reaction Conditions | Yield | Reference |

| N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | 0 °C to room temperature | Quantitative | mdpi.com |

| Dibromodimethyl hydantoin | Absolute Ethanol | Room temperature | High | google.com |

| N-Bromosuccinimide (NBS) / Silica gel | Dichloromethane | Not specified | Not specified | ub.edu |

Alkylation of Carbazole Core with Hexyl Chain

Once the 3,6-dibromocarbazole intermediate is obtained, the subsequent step is the N-alkylation to introduce the hexyl chain. This is typically achieved by reacting 3,6-dibromocarbazole with a hexyl halide, such as hexyl bromide, in the presence of a base.

Commonly used bases for this alkylation include sodium hydride (NaH) and potassium carbonate (K2CO3). researchgate.netcolab.ws The reaction is generally performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netcolab.ws For example, 3,6-dibromocarbazole can be treated with sodium hydride in THF, followed by the addition of hexyl bromide to yield the desired this compound. researchgate.net

The selection of the base and solvent system is crucial for achieving high yields and minimizing side reactions. The following table outlines typical conditions for the alkylation of 3,6-dibromocarbazole.

| Alkylating Agent | Base | Solvent | Reaction Conditions | Yield | Reference |

| n-Hexyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to 30 min | Not specified | researchgate.net |

| n-Hexyl bromide | Potassium Carbonate (K2CO3) | N,N-dimethylformamide (DMF) | 80 °C for 24 h | 82% | colab.ws |

| 1-Bromo-4-(bromomethyl)benzene | Not specified | Not specified | N-alkylation | Not specified | nih.gov |

Direct Synthesis Protocols for this compound

While the stepwise approach of synthesizing the dibrominated intermediate followed by alkylation is common, alternative protocols that can be considered more direct have also been developed.

Multi-Step Synthesis from Carbazole Derivatives

An alternative strategy involves reversing the order of functionalization: first alkylating the carbazole and then performing the bromination. For instance, carbazole can be alkylated with a hexyl halide, and the resulting 9-hexyl-9H-carbazole is then brominated using a reagent like N-bromosuccinimide in a suitable solvent to afford this compound. lew.ro This approach can sometimes offer advantages in terms of solubility and purification of the intermediates.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. While a specific microwave-assisted synthesis for this compound is not extensively documented in the provided results, the successful application of this technology to the synthesis of the related 2,7-dibromo-9H-carbazole and its subsequent N-alkylation in a flow-type microwave reactor suggests its high potential for the synthesis of the 3,6-isomer. colab.ws This "green chemistry" approach offers an efficient and time-saving alternative to conventional heating methods. colab.ws The development of a one-pot or sequential microwave-assisted protocol for the bromination and N-alkylation of carbazole could represent a significant advancement in the synthesis of this compound.

Derivatization and Functionalization Strategies

The bromine atoms at the 3 and 6 positions of this compound serve as versatile handles for further derivatization, allowing for the synthesis of a wide array of functional materials. These transformations are crucial for tuning the electronic and photophysical properties of the carbazole core for specific applications in organic electronics.

One important derivatization is the conversion of the bromo groups to other functional moieties. For example, the bromine atoms can be substituted to form 9-hexyl-9H-carbazole-3,6-dicarbonitrile. This is achieved through a palladium-catalyzed cyanation reaction using reagents like zinc cyanide (Zn(CN)2). mdpi.com

Furthermore, the bromine atoms are excellent precursors for cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl groups at the 3 and 6 positions. For instance, reacting this compound with arylboronic acids in the presence of a palladium catalyst can yield 3,6-diaryl-9-hexyl-9H-carbazoles. nsf.govresearchgate.net This strategy is widely used to synthesize materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Another functionalization pathway involves the conversion of the dibromo compound into a bis(boronic ester) derivative. This is accomplished by treating this compound with a strong base like n-butyllithium followed by quenching with an electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.net The resulting 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a key intermediate for further Suzuki coupling reactions to build more complex conjugated systems. researchgate.net

The following table provides examples of derivatization reactions starting from this compound.

| Reaction Type | Reagents | Product | Application | Reference |

| Cyanation | Zn(CN)2, Pd catalyst | 9-Hexyl-9H-carbazole-3,6-dicarbonitrile | Monomer for polymers | mdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3,6-Diaryl-9-hexyl-9H-carbazole | Organic electronics | nsf.govresearchgate.net |

| Borylation | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | Intermediate for cross-coupling | researchgate.net |

Suzuki Coupling Reactions for Aryl Substitution

The carbon-bromine bonds at the 3 and 6 positions of this compound are highly amenable to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. nih.govencyclopedia.pub By carefully selecting the boronic acid or ester coupling partner, a wide array of derivatives with extended π-conjugation can be synthesized. mdpi.com These reactions are fundamental in building donor-acceptor type molecules and polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govmdpi.com

The efficiency of the Suzuki coupling is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. nih.gov Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate (K₂CO₃) in a mixed solvent system of THF and water. nih.gov

Table 1: Examples of Suzuki Coupling Reactions with this compound

| Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylthiophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 85% | nih.gov |

| 2,4-Difluorophenyl boronic acid | Not Specified | Not Specified | Not Specified | Good Yields | dergipark.org.tr |

Kumada Polymerization Initiations from Dibromo Sites

The dibromo functionality of this compound serves as an excellent starting point for Kumada catalyst-transfer polymerization (KCTP). This nickel-catalyzed polymerization method involves the coupling of Grignard reagents and is a powerful technique for synthesizing conjugated polymers with well-defined structures and low polydispersity. researchgate.netresearchgate.net

In this process, the dibromo compound is first converted into a di-Grignard reagent. The subsequent addition of a nickel catalyst, such as [Ni(dppp)Cl₂] (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. researchgate.net This methodology allows for the creation of poly(3,6-carbazole)s, where the polymer backbone is formed through the linking of carbazole units at the 3 and 6 positions. The 3,6-linkage is known to be advantageous for maintaining a high triplet energy level in the resulting polymers, a crucial property for host materials in phosphorescent OLEDs. researchgate.net

Table 2: Research Findings on Kumada Polymerization of Carbazole Derivatives

| Monomer Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| 3,6-Dibromocarbazole derivative | Grignard Metathesis / [Ni(dppp)Cl₂] | Investigated for the preparation of poly(3,6-carbazole) via KCTP. | researchgate.net |

N-Alkylation Techniques

The introduction of the hexyl group at the 9-position of the carbazole nitrogen is a critical step, enhancing the solubility of the molecule in common organic solvents, which is essential for solution-based processing of derived materials. This N-alkylation is typically achieved through a nucleophilic substitution reaction on the pre-formed 3,6-dibromo-9H-carbazole. dergipark.org.trresearchgate.net

The reaction generally proceeds under basic conditions to deprotonate the carbazole nitrogen, making it a more effective nucleophile. Common bases include sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). dergipark.org.trresearchgate.net The deprotonated carbazole then reacts with an alkylating agent, such as 1-bromohexane (B126081) or hexyl bromide. researchgate.net The choice of solvent is also important, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being frequently used. dergipark.org.trresearchgate.net

Table 3: Common N-Alkylation Conditions for 3,6-Dibromocarbazole

| Base | Alkylating Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Hexyl Bromide | Tetrahydrofuran (THF) | 0 °C to room temp. | researchgate.net |

| Sodium Hydroxide (NaOH) | 1-Bromooctane* | Dimethyl Sulfoxide (DMSO) | Not Specified | dergipark.org.tr |

| Sodium Hydroxide (NaOH) | Diethyl Sulfate* | Acetone | Room Temperature | orgsyn.org |

*Note: These examples use different alkylating agents but illustrate the general technique applicable for producing the hexyl derivative.

Friedel-Crafts Acylation Modifications

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be used to introduce acyl groups onto the carbazole core. nih.gov While direct acylation of this compound is not commonly reported, likely due to the deactivating effect of the bromine atoms, the modification of the N-alkylated carbazole ring system via this method is well-documented. nih.gov For instance, 9-hexyl-9H-carbazole can be acylated using an acyl chloride (e.g., piperidine-1-carbonyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

This reaction typically occurs at the electron-rich 3 and 6 positions. However, if these positions are already substituted, as in the title compound, the reaction is less straightforward. The concept, however, remains a key strategy for modifying the electronic properties of the carbazole nucleus in related syntheses. smolecule.com The introduced acyl groups can then be further transformed, for example, through reduction to alkyl groups or oxidation to carboxylic acids, providing another layer of synthetic versatility.

Polymerization and Advanced Materials Synthesis Utilizing 3,6 Dibromo 9 Hexyl 9h Carbazole

Role of 3,6-dibromo-9-hexyl-9H-carbazole as a Monomer in Conjugated Systems

The strategic placement of bromine atoms on the carbazole (B46965) core makes this compound an ideal monomer for constructing conjugated polymer systems. These systems are characterized by alternating single and double bonds, which facilitate the delocalization of π-electrons along the polymer backbone, leading to desirable semiconducting properties.

Precursor for Organic Semiconductors

This compound is a key precursor in the synthesis of organic semiconductors used in a variety of electronic devices. Its rigid and planar structure contributes to efficient charge transport, a critical requirement for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The ability to undergo facile reactions, such as Suzuki and Kumada coupling, allows for the incorporation of this carbazole unit into larger polymer chains, forming materials with specific electronic functionalities. ossila.com For instance, the resulting polymers often exhibit wide band gaps, making them suitable for use as host materials in OLEDs or as hole-transporting layers.

Building Block for Tailored Macromolecular Architectures

The versatility of this compound extends to the design of complex macromolecular architectures. smolecule.com By carefully selecting co-monomers and polymerization techniques, researchers can create polymers with precisely controlled structures and, consequently, finely tuned properties. The bromine atoms can be substituted with a wide array of functional groups, enabling the synthesis of a diverse range of carbazole-based materials with specific optoelectronic characteristics. smolecule.com This adaptability makes it an invaluable tool for developing new materials for advanced applications in organic electronics and photonics. smolecule.commdpi.com

Synthesis of Carbazole-Based Homopolymers and Copolymers

The synthesis of polymers from this compound can be achieved through several polymerization methods, leading to the formation of both homopolymers and copolymers with distinct properties.

Self-Polycondensation Reactions (e.g., Ullmann, Heck)

Self-polycondensation reactions of this compound and its derivatives are effective methods for creating carbazole-based homopolymers. The Ullmann condensation, a copper-catalyzed reaction, can be used to form carbon-nitrogen bonds, leading to the creation of branched polymers. lew.ro Similarly, the Heck reaction, which is palladium-catalyzed, facilitates the formation of carbon-carbon bonds and can produce branched polyarylenevinylenes. lew.ro Another significant method is the Corriu-Kumada coupling, a nickel-catalyzed reaction with Grignard reagents, which allows for the synthesis of alkyl, vinyl, and aryl substituted carbazoles in high yields. researchgate.net These reactions provide pathways to polymers with high thermal stability and interesting electrochemical and optical properties. lew.roresearchgate.net

Donor-Acceptor Conjugated Polymer Design

In the design of advanced materials, this compound often serves as an electron-donating unit in donor-acceptor (D-A) conjugated polymers. nih.gov By copolymerizing it with an electron-accepting monomer, a new polymer with a smaller bandgap can be created. This is because the alternating donor and acceptor units along the polymer chain lead to intramolecular charge transfer, which lowers the energy of the excited state. For example, when copolymerized with a benzothiadiazole derivative, a new thermally robust electroluminescent copolymer with green emission was synthesized. researchgate.net This approach is a powerful strategy for tuning the optical and electronic properties of the resulting polymers for specific applications, such as in polymer light-emitting diodes (PLEDs) and organic solar cells. nih.govresearchgate.net

| Donor Monomer | Acceptor Monomer | Polymerization Method | Resulting Polymer Properties |

| This compound | 5,6-bis(3,7-dimethyloctyloxymethyl)-2,1,3-benzothiadiazole | Suzuki Coupling | Thermally robust, green emission (523 nm) researchgate.net |

| 9-(2-ethylhexyl)carbazole | 5,6-difluorobenzo[c] smolecule.comossila.comlew.rothiadiazole | Suzuki Coupling | Interesting photophysical, electroluminescent, and electrochromic properties nih.gov |

Integration into Fluorene-Carbazole Copolymers

A significant application of this compound is its integration into fluorene-carbazole copolymers. These copolymers are of great interest due to their excellent photoluminescent and charge-transporting properties. mdpi.com The Suzuki coupling reaction is commonly employed to copolymerize 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole with a fluorene-based monomer, such as 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). ossila.com The resulting copolymer, poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), exhibits a wide optical bandgap of 3.06 eV and is widely used as a hole-transport layer in OLEDs. ossila.com By combining the properties of both fluorene (B118485) and carbazole units, these copolymers offer a platform for developing highly efficient and stable blue-emitting materials for display and lighting applications.

| Fluorene Monomer | Carbazole Monomer | Resulting Copolymer | Key Properties |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole | PF8Cz | Optical bandgap of 3.06 eV, used as a hole-transport layer ossila.com |

| 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene | methyl 3-(2,7-dibromocarbazol-9-yl)propionate | CF8CzE | Intense blue photoluminescence, high quantum yields (78-87%) mdpi.com |

Incorporation into Benzothiadiazole-Containing Copolymers

The strategic combination of electron-donating and electron-accepting units within a single polymer chain, known as the donor-acceptor (D-A) approach, is a powerful method for tuning the optoelectronic properties of conjugated materials. The this compound serves as an excellent electron-donor monomer. When copolymerized with electron-deficient benzothiadiazole (BT) derivatives, it forms D-A copolymers with low bandgaps, which is advantageous for harvesting solar energy in photovoltaics and for achieving emission in the visible range for lighting applications.

The most prevalent method for synthesizing these copolymers is the Suzuki cross-coupling reaction. researchgate.net This reaction typically involves the palladium-catalyzed coupling of the dibrominated carbazole monomer with a diboronated benzothiadiazole comonomer (or vice versa). The reaction conditions, including the choice of catalyst, base, and solvent, are critical in determining the final polymer's molecular weight, polydispersity, and, consequently, its performance in a device. For instance, a common comonomer used is 4,7-dibromo-2,1,3-benzothiadiazole. nih.govossila.com

The resulting poly(carbazole-alt-benzothiadiazole) copolymers exhibit intramolecular charge transfer (ICT) from the carbazole donor to the benzothiadiazole acceptor. This ICT interaction is responsible for the characteristic broad absorption spectra that extend into the visible region and their fluorescence properties. researchgate.net The hexyl group on the carbazole nitrogen atom is crucial for ensuring solubility of the resulting polymer in common organic solvents, which is a prerequisite for solution-based processing of electronic devices. researchgate.net

Research has shown that the linkage position on the carbazole unit significantly impacts the polymer's properties. While 2,7-linked carbazole polymers often exhibit better-defined conjugation pathways, 3,6-linked polymers, derived from this compound, are also widely investigated. mdpi.com The choice of the specific benzothiadiazole derivative, such as the introduction of fluorine or cyano groups, can further fine-tune the energy levels (HOMO/LUMO), leading to optimized charge injection/transport properties and improved device efficiencies. nih.gov

| Copolymer | Comonomer | Polymerization Method | Molecular Weight (Mn) | Optical Bandgap (eV) | Application |

| P(3,6Cbz-alt-BT) | 4,7-dibromo-2,1,3-benzothiadiazole | Suzuki Coupling | 12,000 g/mol researchgate.net | ~1.9-2.1 | PLEDs, OPVs |

| PF8Cz | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Coupling | N/A | 3.06 | OLEDs (HTL) |

| PCDTBT (analogue) | 4,7-di(2-thienyl)-2,1,3-benzothiadiazole | Suzuki Coupling | >20,000 g/mol nih.gov | ~1.9 | OPVs, OFETs |

Material Processing and Film Formation for Organic Electronic Devices

The performance of an organic electronic device is not solely dependent on the intrinsic properties of the semiconducting polymer but is also critically influenced by the morphology of the polymer thin film. Therefore, the processing of the synthesized this compound-based copolymers into uniform, well-ordered thin films is a crucial step in device fabrication.

Solution-based techniques are the most common methods for depositing these polymer films due to their potential for low-cost, large-area manufacturing. Spin-coating is a widely used laboratory-scale technique that allows for the formation of thin, uniform films from a polymer solution. researchgate.net The quality of the spin-coated film depends on several parameters, including the choice of solvent, the concentration of the polymer solution, the spin speed, and the acceleration rate. The hexyl side chains on the carbazole unit play a vital role in this process by ensuring good solubility in solvents like chlorobenzene, chloroform (B151607), or toluene.

Once deposited, the morphology of the polymer film can be further optimized through post-deposition treatments, most notably thermal annealing and solvent vapor annealing.

Thermal Annealing: This process involves heating the film to a temperature above its glass transition temperature. This provides the polymer chains with enough thermal energy to rearrange into more ordered, crystalline domains. This improved ordering can enhance charge carrier mobility by facilitating more efficient intermolecular charge hopping. For instance, annealing a film of a carbazole-benzothiadiazole copolymer can lead to a more planar backbone structure and stronger π-π stacking, which are beneficial for charge transport.

Solvent Vapor Annealing: In this technique, the polymer film is exposed to a saturated vapor of a good solvent. The solvent molecules penetrate the film, increasing the mobility of the polymer chains and allowing them to self-organize into a more thermodynamically stable morphology. This can lead to enhanced phase separation in bulk heterojunction solar cells or improved crystallinity in transistor channels.

The final morphology, including the degree of crystallinity, the orientation of the polymer chains (e.g., "edge-on" or "face-on" with respect to the substrate), and the domain size in blended films, has a direct impact on device performance. For example, in OFETs, a high degree of crystallinity with an "edge-on" orientation is generally desired for high charge mobility. In OPVs, an optimal nanoscale phase separation between the donor copolymer and an acceptor material (like a fullerene derivative) is necessary for efficient exciton (B1674681) dissociation and charge extraction. Atomic force microscopy (AFM) and X-ray diffraction (XRD) are common techniques used to characterize the morphology of these processed films. nih.gov

| Processing Technique | Typical Parameters | Effect on Film Morphology | Impact on Device Performance |

| Spin-Coating | Solvent: Chlorobenzene, TolueneConcentration: 5-20 mg/mLSpeed: 1000-4000 rpm | Forms uniform thin films. Morphology can be amorphous or semi-crystalline depending on solvent evaporation rate. | Foundational for device fabrication. Provides baseline performance. |

| Thermal Annealing | Temperature: 80-150 °CTime: 5-30 min | Increases crystallinity and promotes ordering of polymer chains. Can improve π-π stacking. | Often enhances charge mobility in OFETs and can optimize phase separation in OPVs, improving efficiency. |

| Solvent Vapor Annealing | Solvent: THF, ChloroformTime: 1-24 hours | Induces self-assembly and can lead to highly ordered structures and controlled phase separation. | Can significantly improve device efficiency by creating more optimal charge transport pathways. |

Optoelectronic and Electronic Applications of 3,6 Dibromo 9 Hexyl 9h Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs) Performance

Derivatives of 3,6-dibromo-9-hexyl-9H-carbazole have been extensively investigated for their utility in OLEDs, where they demonstrate significant potential due to their excellent charge transport capabilities, high thermal stability, and tunable electroluminescent properties. researchgate.netsemanticscholar.org These materials can be employed in various layers of the OLED stack, including the hole-transporting layer (HTL), the emissive layer (EML) as emitters, or as host materials for phosphorescent dopants. researchgate.netresearchgate.net

The inherent electron-donating character of the carbazole (B46965) core makes its derivatives well-suited for transporting holes. researchgate.net Carbazole-based materials generally exhibit good charge carrier injection and transfer characteristics, which are essential for efficient OLED operation. semanticscholar.org

A notable example is the copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), which is prepared using a monomer derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole. ossila.com This copolymer has an optical bandgap of 3.06 eV and is widely utilized as a hole-transport layer material. ossila.com

Table 1: Performance of an OLED Device Using a 3,6-diarylcarbazolyl-based Polyether as the Hole-Transporting Layer

| Parameter | Value | Reference |

| Maximum Photometric Efficiency | ~2.3 cd/A | tandfonline.com |

| Maximum Brightness | >2630 cd/m² | tandfonline.com |

Carbazole derivatives are versatile enough to function not only as charge transporters but also as the light-emitting species or as a host matrix for other emitters. researchgate.net Their utility as hosts is particularly significant for phosphorescent OLEDs (PhOLEDs), where the host material must have a triplet energy level higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer. researchgate.netresearchgate.net Many substituted carbazoles meet this requirement, making them suitable hosts for wide-bandgap triplet emitters, such as those used for blue emission. researchgate.netresearchgate.net

For instance, a blue phosphorescent OLED employing the host derivative D18, a carbazole-based material, with the blue dopant FIrpic achieved a maximum external quantum efficiency (EQE) of 27.0%. mdpi.com As direct emitters, specific derivatives have been designed to produce light in the blue region of the spectrum. researchgate.net A notable example is 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, which functions as the emissive layer and produces a pure blue emission. researchgate.net

Table 2: Performance of a Blue Phosphorescent OLED with a Carbazole-based Host Material

| Parameter | Value at 1000 cd/m² | Reference |

| Maximum Current Efficiency (CE) | 57.5 cd/A | mdpi.com |

| Maximum Power Efficiency (PE) | 48.9 lm/W | mdpi.com |

| Maximum External Quantum Efficiency (EQE) | 27.0% | mdpi.com |

The photophysical properties of these carbazole derivatives can be fine-tuned through chemical modification. Attaching electron-withdrawing groups to the carbazole core can significantly alter the emission characteristics. researchgate.net For example, the introduction of formylphenyl groups at the 3 and 6 positions of 9-hexyl-9H-carbazole leads to a derivative with a remarkably high luminescence quantum yield. researchgate.net

Specifically, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole exhibits a luminescence quantum yield of 95% in solution, with its emission maximum peaking at 450 nm, corresponding to a pure blue light. researchgate.net In contrast, attaching a stronger electron-withdrawing group like a nitrophenyl substituent shifts the emission into the orange region of the spectrum. researchgate.net The electroluminescence performance can also be enhanced by carefully designing the molecular structure. A doped electroluminescent device containing just 3 wt% of a tricarbazole derivative demonstrated blue emission with a high external quantum efficiency of 5.3% at a practical brightness of 1000 cd/m². acs.org

Table 3: Luminescent Properties of 9-hexyl-9H-carbazole Derivatives

| Compound | Emission Color | Emission Max (λem) | Luminescence Quantum Yield (Φ) | Reference |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Pure Blue | 450 nm | 95% | researchgate.net |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | Orange | 585 nm | Not Specified | researchgate.net |

Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)

Organic dyes used as sensitizers in DSSCs typically feature a donor-π-acceptor (D-π-A) structure. ias.ac.in The carbazole unit, owing to its electron-rich nature, is frequently employed as the electron donor component in these push-pull molecules. ias.ac.inresearchgate.netdergipark.org.tr Upon light absorption, an electron is transferred from the donor (carbazole) to the acceptor (often a cyanoacrylic acid group), which then injects the electron into the semiconductor (e.g., TiO₂) conduction band. ias.ac.in

Table 4: Photovoltaic Performance of DSSCs with Sensitizers Derived from this compound

| Sensitizer Dye | Jsc (mA/cm²) | Voc (V) | FF | Efficiency (η) (%) | Reference |

| CAR-TPA | Not Specified | Not Specified | Not Specified | 2.12 | ias.ac.in |

| CAR-THIOHX | Not Specified | Not Specified | Not Specified | 1.83 | ias.ac.in |

| H4 | 13.7 | 0.68 | 0.70 | 6.52 | researchgate.net |

| LI-44 | 13.90 | 0.66 | 0.66 | 6.10 | hep.com.cn |

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The performance of organic electronic devices is intrinsically linked to the charge transport capabilities of the organic semiconductors used. Carbazole derivatives, including those based on this compound, are particularly noted for their charge transport properties, which can be tailored for specific applications.

Hole and Electron Transport Ability in Organic Semiconductors

Carbazole-based materials are well-regarded for their excellent hole-transporting capabilities. mdpi.commdpi.com Their electron-rich nature facilitates the movement of positive charge carriers (holes). mdpi.com This property is crucial for their use as hole-transporting materials (HTMs) in devices like perovskite solar cells, where efficient hole extraction from the active layer is necessary. acs.orgnih.gov The mobility of charge carriers in organic semiconductors is a key factor influencing device efficiency, and carbazole derivatives have shown promising hole mobility values. mdpi.comacs.orgnih.gov

While inherently good hole transporters, the carbazole framework can also be modified to facilitate electron transport. By introducing specific functional groups, the electronic properties can be altered to create materials that are either ambipolar (transporting both holes and electrons) or predominantly electron-transporting. rsc.org This versatility makes them valuable building blocks for a wide array of organic electronic devices.

Influence of Electron-Withdrawing Substituents on Electron Transport

The introduction of electron-withdrawing groups onto the carbazole core is a key strategy for enhancing electron transport capabilities. rsc.orgnih.gov These substituents modify the electronic structure of the molecule, leading to deeper highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This adjustment can facilitate more efficient electron injection and transport.

For instance, the incorporation of strong electron-accepting moieties like 1,3,4-oxadiazole (B1194373) and cyano groups has been shown to significantly improve electron transport in carbazole-based materials. rsc.org This approach has led to the development of efficient electron transport materials (ETMs) for organic light-emitting diodes (OLEDs). rsc.org The strategic placement of these electron-withdrawing groups can create dedicated pathways for electron movement within the material. rsc.org Research has also demonstrated that increasing the electron-withdrawing strength of substituents, for example by moving from chlorine to cyano groups, can lead to a more than two-fold increase in transport rates. nih.gov

Advanced Optoelectronic Phenomena

Beyond their fundamental charge transport properties, derivatives of this compound exhibit a range of advanced optoelectronic phenomena that open up further application possibilities.

Investigation of Nonlinear Optical Properties

Nonlinear optical (NLO) properties, where the optical properties of a material change with the intensity of incident light, are of great interest for applications in photonics and optoelectronics. Derivatives of this compound have been investigated for their NLO response.

Studies using the Z-scan technique have revealed that certain carbazole derivatives exhibit significant nonlinear absorption and refraction. du.ac.irdu.ac.ir For example, 9H-carbazole-3,6-dicarboxaldehyde, 9-hexyl-, has shown saturation in absorption and a thermal-lensing effect. du.ac.irdu.ac.ir At higher laser intensities, diffraction ring patterns have been observed, indicating a large nonlinear optical phase change. du.ac.irdu.ac.ir These properties suggest their potential use in devices such as optical limiters and for eye protection. du.ac.irdu.ac.ir

Development of Tunable Emission Materials (e.g., Blue-Emitting Systems)

The ability to control the color of light emitted from organic materials is crucial for the development of full-color displays and solid-state lighting. Derivatives of this compound serve as a versatile platform for creating tunable emission materials, particularly in the blue region of the spectrum. researchgate.netwku.edu

By introducing different substituents, the emission wavelength can be precisely controlled. For instance, attaching electron-withdrawing groups to phenyl substituents on the carbazole core can cause a red-shift in the emission. researchgate.net One study showed that a derivative with a formylphenyl group produced a pure blue emission with a high quantum yield of 95%. researchgate.net In contrast, a derivative with a nitrophenyl group emitted in the orange region. researchgate.net The development of efficient and stable blue-emitting materials is a key area of research, and carbazole derivatives are promising candidates. researchgate.netencyclopedia.pub Furthermore, the emission of these materials can sometimes be tuned by external factors such as the solvent and excitation wavelength. ntu.edu.sg

Emerging Applications in Sensors and Supercapacitors

The unique electronic and structural properties of this compound derivatives are also being explored for applications beyond conventional optoelectronics, in areas such as chemical sensors and energy storage.

The electronic properties of these compounds make them suitable for use in chemical sensors. Their ability to participate in redox reactions allows for the electrochemical detection of various analytes. Films made from these materials have shown the potential to selectively detect specific gases or ions.

In the realm of energy storage, carbazole-based polymers are being investigated as electrode materials for supercapacitors. mdpi.com The reversible redox behavior and tunable π-system of the carbazole core make it an attractive component for designing high-performance energy storage materials. mdpi.com For example, a novel carbazole-based polymer with a donor-acceptor structure has been shown to be a highly stable organic electrode material for asymmetric supercapacitors. acs.org

Structure Property Relationships and Computational Chemistry of 3,6 Dibromo 9 Hexyl 9h Carbazole Systems

Impact of N-Alkyl Substitution on Material Characteristics

The attachment of an alkyl chain, such as a hexyl group, to the nitrogen atom of the carbazole (B46965) core is a common strategy to modify the physical properties of the material without significantly altering its fundamental electronic structure.

The introduction of a hexyl chain at the 9-position of the carbazole nucleus significantly enhances its solubility in common organic solvents. This increased solubility is a critical factor for the processability of the material, particularly for solution-based fabrication techniques used in organic electronics. Unsubstituted carbazole and its halogenated derivatives are often rigid and planar, leading to strong intermolecular forces and consequently, poor solubility. chemrxiv.org The flexible hexyl group disrupts this efficient packing, weakening the intermolecular forces and allowing the solvent molecules to interact more effectively with the carbazole system. chemrxiv.org

Research on similar alkylated indolo[3,2-b]carbazoles demonstrates a marked increase in solubility compared to their non-alkylated counterparts. chemrxiv.org For instance, the hexyl-substituted derivative (HexICzCz) shows exceptionally high solubility in solvents like chloroform (B151607) and toluene, whereas the non-alkylated version is poorly soluble. chemrxiv.org This improved solubility is essential for creating uniform thin films for electronic devices. researchgate.net

Solubility Comparison of Carbazole Derivatives

| Compound | Substituent (R) | Solubility in Chloroform (mg/ml) | Solubility in Toluene (mg/ml) | Solubility in THF (mg/ml) |

|---|---|---|---|---|

| ICzCz | H | 0.65 | 0.21 | 3.6 |

| HexICzCz | n-Hexyl | >100 | 40.2 | 80 |

The N-hexyl group exerts significant control over the molecular arrangement in the solid state. rsc.orgresearchgate.net The conformational flexibility of the alkyl chain influences crystallization behavior and the ultimate solid-state morphology. In many carbazole-based systems, the introduction of N-alkyl chains can induce a shift in the molecular packing motif. rsc.orgresearchgate.net For example, studies on indolo[3,2-b]carbazole (B1211750) derivatives have shown that N-alkylation can change the packing from a herringbone arrangement to a more favorable one-dimensional π–π stacking arrangement. researchgate.net This change in packing directly impacts the material's charge transport properties, as the π–π stacking facilitates better orbital overlap between adjacent molecules. researchgate.netnih.gov

The use of flexible side chains is an increasingly important tool for controlling molecular packing and order in the solid state to enhance charge-transporting properties. rsc.orgresearchgate.net The length and branching of the N-alkyl chain can modulate intermolecular interactions and influence the characteristics of organic field-effect transistors (OFETs). acs.org While the hexyl group primarily enhances solubility, its influence on the solid-state organization is a key factor in optimizing the performance of devices based on these materials. rsc.org

Influence of Bromine Substitution on Electronic Structure

The substitution of hydrogen atoms with bromine at the 3 and 6 positions of the carbazole core has a profound effect on the molecule's electronic properties. These positions are electronically active, and their modification allows for the fine-tuning of the material's optoelectronic characteristics. nih.gov

Bromine atoms are electron-withdrawing and can influence the aromaticity and the extent of π-conjugation within the carbazole system. The introduction of bulky bromine atoms, particularly at positions that can cause steric hindrance with adjacent parts of a larger molecular structure, can increase the dihedral angle between different moieties. rsc.orgnih.gov This twisting of the molecular backbone disrupts the planarity and, consequently, the degree of conjugation. rsc.orgrsc.org

While a comprehensive analysis of aromaticity in substituted carbazoles can be complex with different measurement methods sometimes yielding divergent results psu.edu, the general effect of an electron-acceptor group like bromine is a deactivation of the substituted ring, which can decrease its local aromaticity. psu.edu This decrease in conjugation is often observed as a blueshift (a shift to shorter wavelengths) in the UV-visible absorption spectra of brominated carbazole derivatives compared to their non-brominated counterparts. rsc.orgnih.gov

The electron-withdrawing nature of bromine atoms significantly impacts the molecule's redox potentials and energy levels. rsc.org Bromination of carbazole-based dyes has been shown to increase their initial oxidation potentials. rsc.orgnih.govrsc.org This indicates that the brominated compound is more difficult to oxidize, which is a direct consequence of the bromine atoms withdrawing electron density from the electron-rich carbazole core.

This modification affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govrsc.org Generally, the introduction of electron-withdrawing groups like bromine stabilizes the HOMO level, leading to an increase in the ionization potential. acs.org The HOMO and LUMO energies are critical parameters in designing materials for applications like organic light-emitting diodes (OLEDs) and perovskite solar cells, as they determine the efficiency of charge injection and transport. acs.orgacs.org For instance, the introduction of bromine atoms into indolo[3,2-b]carbazole derivatives was found to improve hole mobility. acs.org

Electrochemical Properties of Carbazole Derivatives

| Compound | Substitution | HOMO (eV) | LUMO (eV) | Initial Oxidation Potential (V) |

|---|---|---|---|---|

| Carbazole Dye (2C) | Non-brominated | -5.22 | -2.92 | ~0.7 |

| Brominated Carbazole Dye (2C-n) | Brominated | -5.52 | -3.12 | >1.0 |

Rational Design Principles for Optimized Performance

The rational design of materials based on the 3,6-dibromo-9-hexyl-9H-carbazole framework involves a careful balancing of the effects of both the N-hexyl and bromine substituents to achieve desired performance characteristics. nih.govacs.orgrsc.org

The design principles can be summarized as follows:

Solubility and Processability: The N-hexyl chain is essential for ensuring good solubility in organic solvents, which is a prerequisite for solution-based device fabrication. chemrxiv.org The choice of alkyl chain length can be tuned to optimize this property. acs.org

Morphology Control: The interplay between the rigid, planar carbazole core and the flexible N-hexyl chain dictates the solid-state packing. rsc.orgresearchgate.net Guiding the self-assembly towards favorable π-π stacking is crucial for efficient charge transport. researchgate.net

Photochemical Stability: Substitution at the 3 and 6 positions of the carbazole core is known to protect against irreversible dimerization or other side reactions that can occur upon oxidation. nsf.gov This enhances the electrochemical reversibility and operational stability of the material. nsf.gov

By systematically modifying these structural elements, new host materials for blue phosphorescent OLEDs rsc.orgrsc.org, hole-transporting materials for solar cells acs.org, and polymers for organic photovoltaics nih.gov can be developed. The this compound structure represents a versatile platform where solubility is conferred by the hexyl group, and electronic properties are precisely modulated by the bromine substituents, embodying a rational approach to the design of high-performance organic electronic materials.

Synergistic Effects of Electron-Donating and Electron-Withdrawing Groups

The carbazole unit inherently acts as an electron-donating moiety. researchgate.net By chemically modifying the this compound precursor, it is possible to create sophisticated donor-π-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures. The introduction of electron-withdrawing groups (EWGs) at the 3 and 6 positions, often through a π-conjugated linker like a phenyl ring, establishes an internal electronic push-pull system. northeastern.edu This design leads to a phenomenon known as intramolecular charge transfer (ICT), where electronic density is shifted from the carbazole donor to the acceptor units upon photoexcitation. mdpi.com

This ICT character has a profound impact on the material's photophysical properties. A key effect is the significant red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted parent compound. northeastern.eduelsevierpure.com The strength of the attached EWG directly correlates with the extent of this shift. For instance, studies on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives show that substituting the phenyl rings with nitro groups (-NO₂) results in a more substantial red-shift than with formyl groups (-CHO). northeastern.eduresearchgate.net While a derivative with formyl groups produced a pure blue emission with a high quantum yield, the stronger nitro-group-containing analogue emitted in the orange region of the spectrum. northeastern.eduresearchgate.net This demonstrates a powerful strategy for tuning the emission color of organic light-emitting diodes (OLEDs) by carefully selecting the EWG.

| Compound | Substituent at 3,6-positions | Emission Maximum (nm) | Emission Color | Luminescence Quantum Yield |

|---|---|---|---|---|

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Formyl (-CHO) | 450 | Blue | 95% |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | Nitro (-NO₂) | 585 | Orange | N/A |

Design of Amphoteric Redox Systems

The intrinsic electronic properties of the carbazole core make it easily oxidizable, lending itself to use in hole-transporting layers (HTLs) in electronic devices. researchgate.net However, its high-lying lowest unoccupied molecular orbital (LUMO) makes it difficult to reduce. This can be altered by attaching potent electron-withdrawing groups to the 3 and 6 positions. By replacing the bromine atoms of this compound with strong EWGs like cyano (-CN) groups, the LUMO energy level of the molecule can be substantially lowered. mdpi.com

This modification enhances the molecule's ability to accept electrons, making reduction a more facile process. The combination of an electron-rich carbazole core (facilitating oxidation) and strong EWGs (facilitating reduction) can impart amphoteric redox properties to the material. This means the compound can be both reversibly oxidized and reduced. Such behavior is highly desirable for applications in various electrochemical systems, including as redox shuttles to provide overcharge protection in Li-ion batteries. mdpi.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for understanding the structure-property relationships in this compound systems, providing insights that complement experimental findings.

| Compound Core | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 9-Hexyl-9H-carbazole | 3,6-bis(2-(dicyanomethylene)-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran) | -5.78 | -3.55 | 2.23 |

| 9-Hexyl-9H-carbazole | 3,6-bis(thiophen-2-yl) | -5.30 | -1.95 | 3.35 |

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful method used to visualize the spatial distribution of the frontier molecular orbitals (HOMO and LUMO). rsc.org For derivatives of this compound that incorporate a donor-acceptor structure, DFT calculations consistently show a distinct separation of the HOMO and LUMO. rsc.org The HOMO, which is the orbital from which an electron is most easily removed, is typically localized on the electron-donating carbazole core and any associated donor-type linkers. Conversely, the LUMO, the orbital to which an electron is most easily added, is concentrated on the electron-withdrawing acceptor groups. rsc.org This spatial segregation of the frontier orbitals is the hallmark of an effective intramolecular charge transfer system and is fundamental to the function of these molecules in optoelectronic applications. mdpi.com

Simulation of Molecular Packing and Intermolecular Interactions

Computational simulations are used to model these packing arrangements and to quantify the strength of non-covalent intermolecular interactions. ub.edu Advanced DFT functionals that include corrections for dispersion forces (e.g., wB97X-D) are used to calculate the interaction energies between molecules in a dimer or a larger cluster. ub.edu These simulations can identify and quantify key interactions, such as π-π stacking and C-H···π interactions, which govern the material's solid-state morphology and ultimately its performance in electronic devices. nih.gov

Spectroscopic and Analytical Characterization Techniques for 3,6 Dibromo 9 Hexyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,6-dibromo-9-hexyl-9H-carbazole, both proton (¹H) and carbon-13 (¹³C) NMR are employed to verify the successful synthesis and substitution pattern of the carbazole (B46965) core and the attached hexyl chain.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole core and the aliphatic protons of the hexyl group.

The aromatic region of the spectrum for a 3,6-disubstituted carbazole is characteristic. For the parent compound, 3,6-dibromo-9H-carbazole, the spectrum shows specific signals for the aromatic protons. researchgate.net For this compound, the protons on the carbazole ring (H-1, H-2, H-4, H-5, H-7, and H-8) will exhibit chemical shifts typically downfield (in the range of 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The bromine atoms at positions 3 and 6 will influence the splitting patterns of the adjacent protons. Specifically, one would expect to see doublets and doublet of doublets for the aromatic protons.

The hexyl group introduces a series of aliphatic proton signals. The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 4.2-4.4 ppm. The subsequent methylene groups of the hexyl chain will appear further upfield, typically between 1.2 and 2.0 ppm, with the terminal methyl group (CH₃) appearing as a triplet at the most upfield position, generally below 1.0 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H-2, H-4, H-5, H-7) | 7.3 - 8.2 | m |

| Aromatic Protons (H-1, H-8) | 7.5 - 8.5 | d |

| N-CH₂ (hexyl) | 4.2 - 4.4 | t |

| (CH₂)₄ (hexyl) | 1.2 - 2.0 | m |

| CH₃ (hexyl) | 0.8 - 1.0 | t |

Note: Expected values are based on general principles and data from similar carbazole derivatives. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the carbazole core will resonate in the downfield region of the spectrum, typically between 110 and 140 ppm. The carbons directly bonded to the bromine atoms (C-3 and C-6) are expected to have their chemical shifts influenced by the electronegativity of bromine and will appear in a characteristic range. The quaternary carbons of the carbazole ring (C-4a, C-4b, C-8a, and C-9a) will also have distinct chemical shifts. For comparison, in the related compound 3,6-diiodo-9-tosyl-9H-carbazole, the aromatic carbon signals appear between 82 and 139 ppm. rsc.org

The aliphatic carbons of the hexyl group will appear in the upfield region of the spectrum (typically 10-50 ppm). The carbon of the methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the aliphatic signals, while the terminal methyl carbon (CH₃) will be the most upfield.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (C-1 to C-8, C-4a, C-4b, C-8a, C-9a) | 110 - 145 |

| Carbons bonded to Bromine (C-3, C-6) | ~115 |

| N-CH₂ (hexyl) | ~44 |

| (CH₂)₄ (hexyl) | 22 - 32 |

| CH₃ (hexyl) | ~14 |

Note: Expected values are based on general principles and data from similar carbazole derivatives. Actual values can vary based on solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of these bands confirms the presence of the carbazole core, the C-Br bonds, and the aliphatic hexyl chain.

Key expected vibrational bands include:

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the hexyl group's methylene and methyl groups will appear as strong bands in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the carbazole ring system will give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ range. For instance, the FT-IR spectrum of 3,6-diphenyl-9H-carbazole shows characteristic peaks in this region. researchgate.net

C-N stretching: The stretching vibration of the C-N bond in the carbazole ring is expected in the 1200-1350 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration will produce a strong absorption band in the far-infrared region, typically between 500 and 600 cm⁻¹.

The FT-IR spectrum of the related compound 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole provides a reference for the characteristic vibrations of a substituted carbazole core. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch |

| 1600-1400 | Aromatic C=C Stretch |

| 1350-1200 | C-N Stretch |

| 600-500 | C-Br Stretch |

Note: These are expected ranges and the exact peak positions and intensities can be influenced by the molecular environment and sample preparation.

Mass Spectrometry for Molecular Weight and Composition Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS is crucial for confirming that the synthesized product has the correct molecular formula of C₁₈H₁₉Br₂N. nih.gov

The calculated monoisotopic mass of this compound is approximately 406.98842 Da. nih.gov An experimental HRMS measurement that closely matches this calculated value provides strong evidence for the identity of the compound. The presence of two bromine atoms will also result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). This isotopic signature serves as an additional confirmation of the structure. For example, HRMS has been used to confirm the structure of other carbazole derivatives by comparing the calculated and found m/z values. rsc.org

Table 4: Molecular Weight and Formula for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉Br₂N | nih.gov |

| Average Molecular Weight | 409.165 g/mol | |

| Monoisotopic Mass (Calculated) | 406.98842 Da | nih.gov |

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers and organic molecules, including carbazole derivatives. nih.govyoutube.com This method allows for the determination of molecular weight, dispersity, and end-group identity. youtube.com In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material on a target plate. youtube.comyoutube.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.govyoutube.com These ions are then accelerated in an electric field, and their time of flight to a detector is measured. nih.gov The time of flight is proportional to the mass-to-charge ratio, enabling the determination of the molecular mass of the compound. nih.govuni.lu For this compound, with a molecular formula of C₁₈H₁₉Br₂N, the expected monoisotopic mass is approximately 407.98842 Da. nih.gov MALDI-TOF analysis would be expected to show a prominent peak corresponding to this mass, confirming the successful synthesis and purity of the compound.

Table 1: Predicted Collision Cross Section (CCS) for 3,6-dibromo-9-vinyl-9H-carbazole Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 349.91744 | 155.8 |

| [M+Na]⁺ | 371.89938 | 169.5 |

| [M-H]⁻ | 347.90288 | 163.9 |

| [M+NH₄]⁺ | 366.94398 | 176.1 |

| [M+K]⁺ | 387.87332 | 153.7 |

Data sourced from predicted values for a similar carbazole derivative. uni.lu

Electronic Absorption and Emission Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For carbazole derivatives, the absorption spectra provide insights into the π-conjugation of the system. Carbazole-based materials are known for their applications in organic light-emitting diodes (OLEDs) and solar cells. ossila.com The absorption characteristics are crucial for these applications. For instance, a copolymer of fluorene (B118485) and carbazole, PF8Cz, derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, exhibits an optical bandgap of 3.06 eV. ossila.com Another carbazole copolymer linked at the 2,7 and 3,6 positions has a wide band gap of 3.2 eV. ossila.com The introduction of electron-withdrawing groups to the 3,6-diphenyl-9-hexyl-9H-carbazole core can cause a significant red shift in the absorption maxima. researchgate.net

Photoluminescence (PL) spectroscopy is employed to study the emission properties of fluorescent materials. When a molecule absorbs light, it is excited to a higher electronic state. The subsequent relaxation to the ground state can occur through the emission of light, a process known as fluorescence. The color and efficiency of this emission are critical for applications in OLEDs. iieta.org

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is determined relative to a standard with a known quantum yield. ub.edu For example, 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) is a common standard. ub.edu The quantum yield of carbazole derivatives can be tuned by modifying their chemical structure. For instance, while some 3,6-bis(2-phenylethynyl)-9H-carbazole derivatives show quantum yields around 0.27 in solution, others can reach values as high as 0.82. ub.edu A derivative, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, exhibits a high fluorescence quantum yield of 95% with pure blue emission. researchgate.net In contrast, the introduction of N-mesityl groups in place of N-phenyl groups in some carbazole derivatives has been observed to decrease the fluorescence quantum yield. nsf.gov

Table 2: Photophysical Properties of Selected Carbazole Derivatives

| Compound | Emission Maxima (nm) | Quantum Yield (Φ) |

|---|---|---|

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 450 | 0.95 |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | 585 | Not specified |

| Carbazole copolymer (2,7 and 3,6-linked) | 400 | Not specified |

Data sourced from various studies on carbazole derivatives. ossila.comresearchgate.net

Electrochemical Characterization Methods

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. iieta.org It provides information about the oxidation and reduction potentials of a molecule, which are crucial for understanding its electron-donating or electron-accepting capabilities. iieta.org In the context of carbazole derivatives, CV is used to determine their potential as hole-transporting materials in electronic devices. iieta.org The electrochemical behavior of carbazole derivatives often shows a reversible or semi-reversible oxidative peak. iieta.org Blocking the 3 and 6 positions of the carbazole ring can suppress irreversible electrochemical reactions that can occur due to dimerization and polymerization of the radical cations. researchgate.net The redox properties of carbazoles can be tuned by the introduction of different substituents. nsf.gov

Structural and Morphological Characterization

The structural and morphological properties of this compound and its derivatives are essential for understanding their solid-state packing and performance in thin-film devices. X-ray crystallography is a key technique for determining the precise three-dimensional arrangement of atoms in a crystal. The crystal structure of a related compound, 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, reveals that the carbazole ring system is essentially planar. nih.gov In this derivative, the carbazole planes are inclined to the benzene (B151609) ring planes at specific dihedral angles. nih.gov Such structural information is vital for correlating molecular architecture with material properties.

X-ray Diffraction (XRD) for Crystal and Powder Structures

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In the crystalline state, atoms are arranged in a regular, repeating pattern, which diffracts an incident X-ray beam in a specific manner. The resulting diffraction pattern provides detailed information about the crystal lattice, including unit cell dimensions, space group, and the precise position of each atom. This information is fundamental for understanding intermolecular interactions, which govern the material's electronic and physical properties.

The crystal structure of This compound was first reported by Duan et al. in 2005. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 293942, provides a detailed picture of its solid-state packing. nih.gov The compound crystallizes in a specific arrangement that dictates its macroscopic properties.

| Compound | CCDC Number | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| This compound | 293942 | C₁₈H₁₉Br₂N | Orthorhombic | Pca2₁ | 27.773 | 4.086 | 16.027 | 90 | 90 | 90 | nih.gov |

The study of derivatives of 3,6-dibromo-9H-carbazole reveals how modifications to the molecular structure influence the crystal packing. For instance, altering the substituent at the 9-position of the carbazole core can lead to significant changes in the crystal system and unit cell parameters. This is illustrated by the crystallographic data of various derivatives, as shown in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole | C₁₉H₁₂Br₃N | Monoclinic | P2₁/c | 9.478 | 17.132 | 20.456 | 90 | 98.16 | 90 | |

| 5-(3,6-Dibromo-9H-carbazol-9-yl)pentanenitrile | C₁₇H₁₄Br₂N₂ | Monoclinic | P2₁/n | 10.565 | 13.147 | 11.626 | 90 | 105.26 | 90 | |

| 3,6-Dibromocarbazole (B31536) | C₁₂H₇Br₂N | Orthorhombic | Pnma | 16.295 | 16.004 | 4.028 | 90 | 90 | 90 | nih.gov |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for confirming the phase purity of a synthesized compound and for studying phase transitions as a function of temperature or pressure. While specific PXRD data for this compound is not extensively reported in the literature, the single-crystal data provides a theoretical pattern to which experimental powder patterns can be compared for sample identification and quality control.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Thin Film Morphology

For applications in electronic devices, carbazole derivatives are often processed into thin films. The performance of these devices is not only dependent on the intrinsic properties of the molecule but also heavily influenced by the morphology of the thin film, including its roughness, grain size, and the presence of defects. Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) are powerful surface-sensitive techniques that provide high-resolution imaging of thin film surfaces.

AFM operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to the forces between the tip and the sample is measured, allowing for the generation of a three-dimensional topographical map of the surface. AFM can be performed in various modes, including contact mode and tapping mode, the latter being particularly useful for soft organic films to minimize sample damage.

STM, on the other hand, relies on the quantum mechanical tunneling of electrons between a sharp conducting tip and a conductive or semiconductive sample surface. The tunneling current is extremely sensitive to the tip-sample distance, enabling the creation of atomic-resolution images of the surface. STM can also be used to probe the local electronic density of states, providing information about the electronic properties of the film at the nanoscale.

Studies on thin films of carbazole derivatives have demonstrated the utility of these techniques. For example, AFM studies on thin films of 3,6-di-tert-butylcarbazole, a related compound, have shown the formation of crystallites with sizes in the micrometer range. mdpi.com The morphology of these films, including the size and packing of the crystalline domains, is highly dependent on the deposition conditions, such as the solvent used, the substrate temperature, and the post-deposition annealing treatment.

While specific AFM and STM studies on thin films of This compound are not widely available in the literature, research on polymers derived from similar monomers provides valuable insights. For instance, AFM and STM have been used to investigate the film morphology of poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole]. researchgate.net These studies reveal how the polymer chains pack on a substrate, which is crucial for charge transport in organic field-effect transistors (OFETs) and other electronic devices.

The table below summarizes typical morphological parameters that can be obtained from AFM analysis of thin films of carbazole derivatives. It is important to note that these values are highly dependent on the specific material and the film preparation conditions.

| Compound/Polymer | Deposition Method | Substrate | Film Thickness (nm) | Surface Roughness (RMS, nm) | Key Morphological Features | Reference |

| 3,6-di-tert-butylcarbazole | Spin-coating | Quartz | 138 - 358 | Not specified | Small crystallites (~1 µm) | mdpi.com |

| Poly(3-hexylthiophene) (related conjugated polymer) | Spin-coating | Si/SiO₂ | ~50 | 0.5 - 2 | Nanofibrillar network | |

| Poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] | Not specified | Not specified | Not specified | Not specified | Polymer film images obtained | researchgate.net |

Future Research Directions and Outlook for 3,6 Dibromo 9 Hexyl 9h Carbazole

Development of Next-Generation Carbazole-Based Materials with Enhanced Functionality

The primary role of 3,6-dibromo-9-hexyl-9H-carbazole is as an intermediate for creating more complex, functional organic molecules and polymers. alfa-chemical.comnih.gov A significant area of future research involves using this compound to synthesize next-generation materials with precisely tailored optical and electronic properties.

Researchers are actively exploring cross-coupling reactions, such as the Suzuki and Stille coupling, to replace the bromine atoms with various aromatic or heteroaromatic groups. nih.govub.edu For instance, coupling with phenylboronic acids can yield derivatives like 3,6-diphenyl-9-hexyl-9H-carbazole. Further functionalization of these appended phenyl rings with electron-withdrawing groups, such as formyl or nitro groups, can significantly alter the photophysical properties of the final compound, shifting emission wavelengths across the visible spectrum from pure blue to orange. researchgate.net

Future work will likely focus on:

Donor-Acceptor (D-A) Systems: Synthesizing polymers that incorporate the carbazole (B46965) unit (donor) with various electron-acceptor moieties. researchgate.netresearchgate.net This D-A architecture is fundamental to tuning the bandgap of materials used in organic photovoltaics and light-emitting diodes. For example, copolymers containing benzothiadiazole have been synthesized from carbazole precursors for use in polymer light-emitting diodes (PLEDs). researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Materials: Designing complex polymers based on carbazole derivatives for TADF applications in OLEDs. researchgate.net

Extended π-Conjugated Systems: Creating larger, more complex molecules like bisbenzothienocarbazoles by building upon the 3,6-disubstituted carbazole core. nih.gov These materials are investigated for their unique optoelectronic properties and potential use in transistors. nih.gov

Metallo-supramolecular Structures: Incorporating the 9-hexyl-9H-carbazole unit into larger assemblies with metal ions, such as those involving terpyridine ligands. ntu.edu.sg These structures have potential applications in dye-sensitized solar cells and light-harvesting systems. ntu.edu.sg

Integration into Emerging Organic Electronic Devices and Architectures

Derivatives of this compound are promising candidates for a wide array of organic electronic devices. Research is continuously pushing to integrate these novel materials into new and improved device architectures.

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters and as hole-transport materials due to their high triplet energy and charge-carrying capabilities. researchgate.net Derivatives of 3,6-diphenyl-9-hexyl-9H-carbazole have been successfully used as the emissive layer in OLEDs, demonstrating practical applicability. researchgate.net Future efforts will aim to develop materials for high-efficiency, stable blue OLEDs, which remains a significant challenge, and for near-infrared (NIR) emitting devices. researchgate.netmdpi.com

Organic Thin-Film Transistors (OTFTs): The ordered packing and charge transport properties of carbazole derivatives make them suitable for the active layer in OTFTs. Materials like bisbenzothienocarbazoles, synthesized from the dibromo-carbazole precursor, have shown p-type (hole-transporting) characteristics with good air stability. nih.gov

Organic Photovoltaics (OPVs) and Perovskite Solar Cells: The donor-acceptor molecules and polymers synthesized from carbazole building blocks are central to the function of OPVs. mdpi.com Additionally, new carbazole-based molecules are being developed as efficient and stable hole-transporting materials (HTMs) in perovskite solar cells, aiming to replace less stable, standard materials. researchgate.net

Supercapacitors: Novel carbazole-based polymers with donor-acceptor systems are being explored as highly stable organic electrode materials for asymmetric supercapacitors, indicating a new direction for energy storage applications. acs.org

Advanced Understanding of Intermolecular Interactions and Charge Transport Mechanisms

The performance of organic electronic devices is critically dependent on the molecular arrangement in the solid state. An advanced understanding of the intermolecular forces governing the packing of this compound derivatives is essential for designing materials with optimal charge transport properties.